molecular formula C10H14N2 B049847 (3S,4R)-4-Phenylpyrrolidin-3-amine CAS No. 116169-51-8

(3S,4R)-4-Phenylpyrrolidin-3-amine

Cat. No.: B049847
CAS No.: 116169-51-8
M. Wt: 162.23 g/mol
InChI Key: STVJPRMSEZRNNG-VHSXEESVSA-N
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Description

(3S,4R)-4-Phenylpyrrolidin-3-amine (CAS: 116169-51-8) is a chiral pyrrolidine derivative characterized by a phenyl group at the 4-position and an amine group at the 3-position of the five-membered pyrrolidine ring. Its molecular formula is C₁₀H₁₄N₂, with a molecular weight of 162.23 g/mol . The stereochemistry (3S,4R) is critical for its biological interactions, as enantiomeric forms often exhibit distinct pharmacological profiles. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of ligands targeting central nervous system (CNS) receptors or enzymes. Synonyms include rac-(3R,4S)-4-phenylpyrrolidin-3-amine and rel-(3R,4S)-4-Phenyl-3-pyrrolidinamine .

Properties

CAS No.

116169-51-8

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

(3S,4R)-4-phenylpyrrolidin-3-amine

InChI

InChI=1S/C10H14N2/c11-10-7-12-6-9(10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7,11H2/t9-,10+/m0/s1

InChI Key

STVJPRMSEZRNNG-VHSXEESVSA-N

SMILES

C1C(C(CN1)N)C2=CC=CC=C2

Isomeric SMILES

C1[C@H]([C@@H](CN1)N)C2=CC=CC=C2

Canonical SMILES

C1C(C(CN1)N)C2=CC=CC=C2

Synonyms

(3S,4R)-4-PHENYLPYRROLIDIN-3-AMINE

Origin of Product

United States

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural analogs of (3S,4R)-4-Phenylpyrrolidin-3-amine, highlighting differences in substituents, stereochemistry, and molecular properties:

Compound Name Substituents/Modifications Stereochemistry Molecular Formula Molecular Weight (g/mol) Key Features/Implications
This compound 4-phenyl, 3-amine (3S,4R) C₁₀H₁₄N₂ 162.23 Baseline for comparison; chiral phenyl group
(3R,4S)-4-Cyclopropyl analog 4-cyclopropyl, benzyl-methoxy groups (3R,4S) C₁₇H₂₆N₂O₂ 290.41 Increased steric bulk; potential CNS activity
(3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine 4-fluoro, 1-methyl (3S,4R) C₅H₁₁FN₂ 118.15 Enhanced metabolic stability; compact structure
1-((4-Ethyltriazol-3-yl)methyl)pyrrolidin-3-amine Triazole-ethyl substituent Not specified C₈H₁₆N₆ 195.26 Hydrogen-bonding capacity; antiviral potential
Piperidine-linked pyrrolopyrimidine Piperidine ring fused with pyrrolopyrimidine (3R,6S) C₁₂H₁₉N₅ 233.31 Rigid structure; kinase inhibition applications

Functional Group Impact on Properties

  • Phenyl vs. Cyclopropyl ( vs.
  • Fluorine Substitution () : The 4-fluoro and 1-methyl groups in (3S,4R)-4-fluoro-1-methylpyrrolidin-3-amine reduce molecular weight (118.15 vs. 162.23) and improve metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
  • Triazole Moiety () : The triazole-ethyl group in 1-((4-Ethyltriazol-3-yl)methyl)pyrrolidin-3-amine introduces hydrogen-bonding sites, which may enhance solubility and target affinity in antiviral or anticancer agents .
  • Piperidine Fusion () : The piperidine-pyrrolopyrimidine hybrid increases rigidity, favoring interactions with ATP-binding sites in kinases, as seen in compounds like Ritlecitinib intermediates .

Stereochemical Considerations

  • The (3S,4R) configuration in the target compound contrasts with the (3R,4S) configuration in the cyclopropyl analog (). Such enantiomeric differences can drastically alter receptor binding; for example, (3S,4R) isomers may exhibit higher selectivity for serotonin or dopamine transporters .
  • In and , chirality at the pyrrolidine nitrogen (e.g., (3R,4R) in 6-{[(3R,4R)-4-(2-aminoethoxy)pyrrolidin-3-yl]methyl}pyridin-2-amine) influences conformational stability and ligand-receptor docking .

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